![molecular formula C16H18N4O3 B590300 Piribedil N-Oxide CAS No. 53954-71-5](/img/structure/B590300.png)
Piribedil N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
吡啶贝丁 N-氧化物是一种化学化合物,分子式为 C16H18N4O3。它是吡啶贝丁的衍生物,吡啶贝丁以其作为抗帕金森病药而闻名。 吡啶贝丁 N-氧化物主要用于科学研究,在化学、生物学和医药领域有着广泛的应用 .
准备方法
合成路线和反应条件
吡啶贝丁 N-氧化物的合成涉及吡啶贝丁的氧化。一种常见的方法是使用氧化剂,例如过氧化氢或间氯过氧苯甲酸 (m-CPBA),在受控条件下进行。 反应通常在二氯甲烷等有机溶剂中,在低温下进行,以确保选择性地形成 N-氧化物 .
工业生产方法
吡啶贝丁 N-氧化物的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应参数的仔细控制,以最大限度地提高产率和纯度。 使用连续流动反应器和先进的纯化技术,例如色谱法,可确保高效生产高品质的吡啶贝丁 N-氧化物 .
化学反应分析
反应类型
吡啶贝丁 N-氧化物会发生各种化学反应,包括:
氧化: 进一步氧化会导致形成更多氧化衍生物。
还原: 还原反应可以将吡啶贝丁 N-氧化物还原回吡啶贝丁。
取代: 亲核取代反应可以在分子中引入不同的官能团.
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸 (m-CPBA)。
还原: 硼氢化钠,氢化铝锂。
取代: 在碱性或酸性条件下使用各种亲核试剂.
形成的主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化会导致形成更多高度氧化的衍生物,而还原通常会产生吡啶贝丁 .
科学研究应用
吡啶贝丁 N-氧化物在科学研究中有着广泛的应用:
化学: 用作有机合成中的试剂和分析化学中的标准品。
生物学: 研究其对细胞过程的影响,并作为生化测定的工具。
医学: 研究其潜在的治疗效果,并在药理学研究中用作模型化合物。
作用机制
吡啶贝丁 N-氧化物通过与各种分子靶点和途径相互作用来发挥其作用。已知它作为多巴胺受体激动剂,特别针对 D2 和 D3 受体。 这种相互作用会导致多巴胺能信号通路的调节,这些通路在治疗帕金森病和其他神经系统疾病中至关重要 .
相似化合物的比较
类似化合物
吡啶贝丁: 母体化合物,用作抗帕金森病药。
普拉克索: 另一种用于治疗帕金森病的多巴胺激动剂。
罗匹尼罗: 具有类似治疗应用的多巴胺激动剂.
独特性
吡啶贝丁 N-氧化物由于其独特的化学结构而独一无二,这使其能够发生独特的化学反应并表现出独特的药理特性。 它既可以作为多巴胺受体激动剂,又可以作为化学合成的多功能试剂,这使其区别于其他类似化合物 .
生物活性
Piribedil N-Oxide is a derivative of piribedil, a drug primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on various studies.
Overview of Piribedil and Its N-Oxide Derivative
Piribedil is a dopamine receptor agonist that primarily targets D2 and D3 receptors, playing a crucial role in modulating dopaminergic activity in the brain. The N-oxide form of piribedil has been investigated for its potential advantages, including altered pharmacokinetics and reduced side effects.
Dopamine Receptor Agonism
This compound exhibits selective agonistic activity at dopamine D2 and D3 receptors. Research indicates that while both piribedil and its N-oxide form engage these receptors, the N-Oxide may provide biased signaling pathways that could lead to different therapeutic outcomes.
- Selectivity Studies : In cAMP assays, both forms showed significant activity but with variations in their potency and efficacy across different receptor types. For instance, piribedil demonstrated pIC50 values around 7.5 for D2 receptors, indicating substantial agonistic potential .
Cardiovascular Effects
Clinical observations have noted that higher doses of piribedil can lead to hypotension and bradycardia. A case study documented a patient experiencing severe cardiovascular symptoms after increasing the dose of piribedil from 50 mg to 100 mg daily, highlighting potential risks associated with its use . The transition to pramipexole alleviated these adverse effects, suggesting that the N-Oxide may have a more favorable cardiovascular profile.
Efficacy in Parkinson's Disease
Piribedil has been shown to improve motor symptoms in patients with Parkinson's disease significantly. In controlled studies, doses ranging from 150 to 300 mg/day resulted in notable improvements compared to placebo . The introduction of the N-Oxide variant may enhance these effects by providing more stable plasma concentrations over time.
Study | Dosage | Outcome | Notes |
---|---|---|---|
Randomized Trial | 150-300 mg/day | Improved motor function | Compared to placebo; significant response rate |
MPTP-Lesioned Marmoset Study | Variable dosing | Similar efficacy to levodopa | Longer duration of action observed |
Adverse Reactions
A notable clinical case involved a patient who experienced severe hypotension and bradycardia after increasing his dosage of piribedil. The patient's symptoms included dizziness and fainting spells, which resolved after switching to pramipexole. This case underscores the importance of monitoring cardiovascular responses in patients treated with dopaminergic agents .
Comparative Analysis with Other Dopaminergic Agents
This compound is often compared with other dopaminergic medications such as levodopa and pramipexole. While all three agents target similar pathways, their side effect profiles and efficacy can differ significantly.
Agent | Mechanism | Efficacy | Side Effects |
---|---|---|---|
Piribedil | D2/D3 Agonist | Moderate improvement | Hypotension, bradycardia |
Pramipexole | D2 Agonist | High efficacy | Less cardiovascular risk |
Levodopa | Precursor to dopamine | High efficacy | Dyskinesia, fluctuations |
属性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)-4-oxidopiperazin-4-ium-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-20(11-13-2-3-14-15(10-13)23-12-22-14)8-6-19(7-9-20)16-17-4-1-5-18-16/h1-5,10H,6-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCNNJVJUXZOHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1C2=NC=CC=N2)(CC3=CC4=C(C=C3)OCO4)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80850707 |
Source
|
Record name | 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-oxo-4lambda~5~-piperazin-1-yl}pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80850707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53954-71-5 |
Source
|
Record name | 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-oxo-4lambda~5~-piperazin-1-yl}pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80850707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。